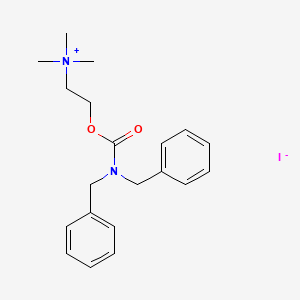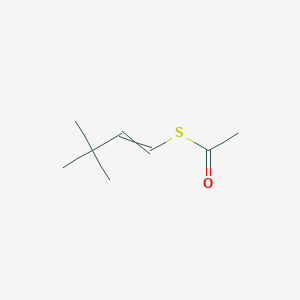![molecular formula C11H18O2 B14504434 Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate CAS No. 62934-99-0](/img/structure/B14504434.png)
Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methylbicyclo[222]octane-2-carboxylate is a chemical compound with a unique bicyclic structure It is part of the bicyclo[222]octane family, which is known for its stability and rigidity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Applications De Recherche Scientifique
Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in mechanistic studies.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can influence its binding to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride .
Uniqueness
Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
62934-99-0 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-11-5-3-8(4-6-11)9(7-11)10(12)13-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
CABFXCYMSAGIPV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)C(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


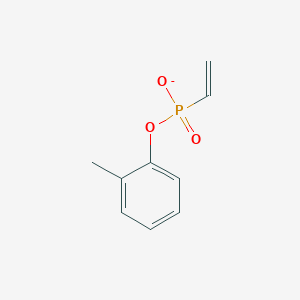
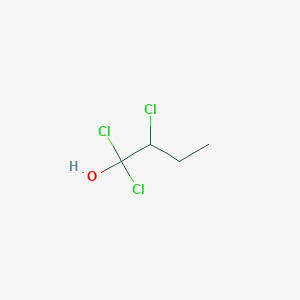

![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)
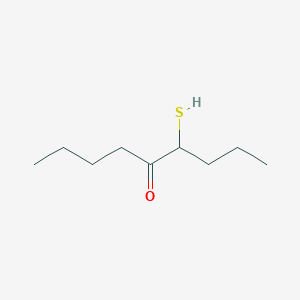
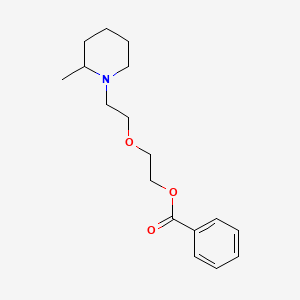
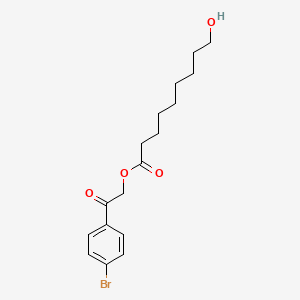
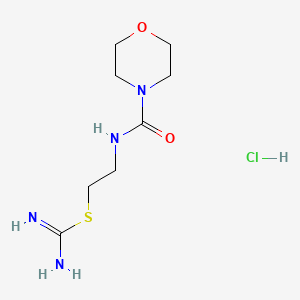
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
